molecular formula C7H12O4<br>OC(CH3)OCH2CH(CH3)OC(CH3)O<br>C7H12O4 B008362 Propylene glycol diacetate CAS No. 623-84-7

Propylene glycol diacetate

Cat. No. B008362
CAS RN: 623-84-7
M. Wt: 160.17 g/mol
InChI Key: MLHOXUWWKVQEJB-UHFFFAOYSA-N
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Patent
US05254723

Procedure details

A 1-liter flask is charged with 3000 mol. wt. polyether triol (200 g, PO/EO copolymer having about 15 wt. % internal oxyethylene content; a flex-slab polyol), acetic anhydride (500 g), and zinc chloride (35 g). The mixture is heated to 140° C. for 7 h. Propylene glycol diacetate is isolated by distillation in 80% yield.
[Compound]
Name
polyether triol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
35 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2]>[Cl-].[Zn+2].[Cl-]>[C:1]([O:4][CH2:5][CH:5]([O:4][C:1](=[O:3])[CH3:2])[CH3:6])(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
polyether triol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
oxyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
35 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 1-liter flask is charged with 3000 mol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C)OC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05254723

Procedure details

A 1-liter flask is charged with 3000 mol. wt. polyether triol (200 g, PO/EO copolymer having about 15 wt. % internal oxyethylene content; a flex-slab polyol), acetic anhydride (500 g), and zinc chloride (35 g). The mixture is heated to 140° C. for 7 h. Propylene glycol diacetate is isolated by distillation in 80% yield.
[Compound]
Name
polyether triol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
35 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2]>[Cl-].[Zn+2].[Cl-]>[C:1]([O:4][CH2:5][CH:5]([O:4][C:1](=[O:3])[CH3:2])[CH3:6])(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
polyether triol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
oxyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
500 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
35 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 1-liter flask is charged with 3000 mol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C)OC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.